1-(3,5-Dichlorophenyl)propan-1-amine
Overview
Description
1-(3,5-Dichlorophenyl)propan-1-amine is an organic compound characterized by the presence of a propan-1-amine group attached to a 3,5-dichlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)propan-1-amine can be synthesized through various synthetic routes. One common method involves the alkylation of 3,5-dichlorobenzyl chloride with propan-1-amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and advanced purification techniques are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor in the synthesis of antidepressant drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter levels in the brain. The amine group can interact with receptors and enzymes, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)propan-1-amine: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3,5-Dibromophenyl)propan-1-amine: Bromine atoms instead of chlorine atoms on the phenyl ring.
1-(3,5-Dichlorophenyl)butan-1-amine: Similar structure with an extended carbon chain.
Uniqueness: 1-(3,5-Dichlorophenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYPKNWVKHMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.